

GSK6853 ligand-observed NMR binding topology

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Compound Focus: **GSK6853**

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GSK6853 and BRPF1b Inhibitor Profiling

The following table summarizes the available biophysical and biochemical data for **GSK6853** and other BRPF1b binders, which were characterized using a multi-technique workflow that included ligand-observed NMR [1] [2].

Table 1: Biophysical and Biochemical Profile of BRPF1b Inhibitors

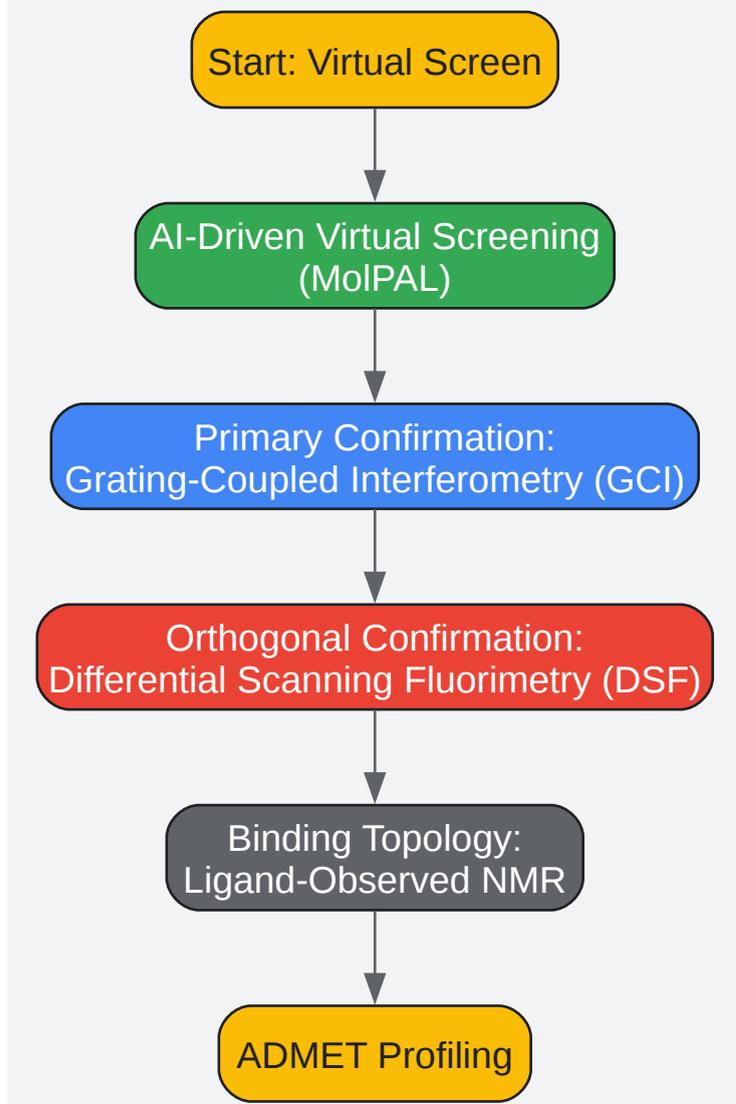
Compound	Molecular Weight (g/mol)	KD (μM)	Association Rate (k_a , $\text{M}^{-1}\text{s}^{-1}$)	Dissociation Rate (k_d , s^{-1})	Thermal Shift (ΔT_m , $^{\circ}\text{C}$)	Ligand-Observed NMR Binding
GSK6853	409	0.078	1.3×10^6	0.01	+19.9	Not Determined (n.d.) [1]
NI-57	383	0.086	1.9×10^7	0.16	+17.0	n.d. [1]
Compound 1	448	44	4.6×10^4	2.0	+7.2	Yes [1]
Compound 2	431	46	4.8×10^4	2.2	-6.3	Yes [1]

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Compound 3	367	61	3.5×10^4	2.0	+7.1	Insoluble [1]
Compound 4	369	128	3.0×10^4	2.1	+10.6	Yes [1]
Compound 5	354	186	8.4×10^3	1.6	+4.6	Yes [1]

Experimental Workflow for Hit Identification and Validation

The data in Table 1 was generated through a comprehensive hit-identification workflow named BioPALS. This process combines AI-driven virtual screening with multiple, orthogonal biophysical techniques to identify and validate binders, as illustrated below [1] [2].

BRPF1b Hit Identification Workflow



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Methodology of Key Techniques:

- **AI-Driven Virtual Screening (MoIPAL):** This initial step used the MoIPAL algorithm to perform a structure-based virtual screen of 24.6 million compounds. The algorithm predicts docking scores from molecular fingerprints and docks only about 1% of the entire library to efficiently identify high-ranking candidates. For BRPF1b, this process yielded 51 virtual hits for experimental testing [1] [2].
- **Primary Confirmation with Grating-Coupled Interferometry (GCI):** The 51 virtual hits were experimentally screened at 100 μM using label-free GCI. This technique provides high-resolution data on binding kinetics (association k_a and dissociation k_d rates). This primary screen identified 36 binders, and subsequent multicycle kinetics confirmed 20 compounds with $K_D < 250 \mu\text{M}$ [1] [2].

- **Orthogonal Confirmation with Differential Scanning Fluorimetry (DSF):** The 36 hits from GCI were further validated using DSF. A significant thermal shift ($\Delta T_m > \pm 4$ °C) indicates a stable interaction with the target protein. Thirteen compounds met this criterion, providing orthogonal confirmation of binding [1] [2].
- **Ligand-Observed NMR for Binding Topology:** From the above steps, a prioritized list of hits (like Compounds 1-5) was analyzed using ligand-observed NMR. The specific methodology, while not exhaustively detailed, is reported to have included **1D, STD, waterLOGSY, and CPMG acquisition methods** in both the presence and absence of the BRPF1b protein [1] [2]. For several ligands, this analysis allowed researchers to infer the binding topology based on specific chemical shift changes, which helped verify the docking poses predicted by the MolPAL algorithm [1]. The 1D 1H NMR spectra for Compound 5, for example, showed clear peak changes upon addition of the BRPF1b protein [1].

GSK6853 as a Benchmark Tool

While direct NMR binding topology data for **GSK6853** is not available in the search results, this compound is well-established in the literature as a **highly potent and selective chemical probe** for the BRPF1 bromodomain [3]. Its strong binding affinity ($K_D = 0.078$ μM) and significant stabilization of the protein ($\Delta T_m = +19.9^\circ\text{C}$) make it a benchmark against which new hits (like Compounds 1-5) are compared [1]. Its mechanism of action has been independently validated in cancer models, where it inhibits non-small cell lung cancer (NSCLC) cell proliferation by disrupting the JAK2/STAT3 signaling pathway and suppressing CCNA2, leading to cell cycle arrest [4].

The diagram below summarizes this mechanism of action based on the findings from preclinical studies [4].

GSK6853 Mechanism in NSCLC Cells

GSK6853 inhibits BRPF1b

Inhibition of JAK2/
STAT3 signaling

Suppression of
CCNA2 (Cyclin A2)

G0/G1 Cell Cycle
Arrest

Stimulation of
Apoptosis

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Key Comparisons and Conclusions

- **Affinity vs. Novel Chemotypes:** **GSK6853** and NI-57 are mature, high-affinity tools (nanomolar KD), while the newer hits (Compounds 1-5) are weaker, micromolar binders. The value of these new compounds lies in their **novel chemotypes**, which provide fresh starting points for medicinal chemistry optimization [1] [2].
- **Role of Ligand-Observed NMR:** In this context, ligand-observed NMR served as a **crucial validation step** to confirm binding and provide initial insights into the binding mode of the newly discovered hits. Its application to a well-characterized probe like **GSK6853** may be redundant, as its binding mode has likely been elucidated via more definitive methods like X-ray crystallography [3].
- **Workflow Efficiency:** The integrated AI-to-NMR workflow demonstrated a very high hit rate (39%), showcasing its power to rapidly identify and characterize new binders for challenging targets like BRPF1b [1].

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